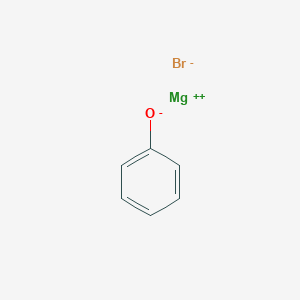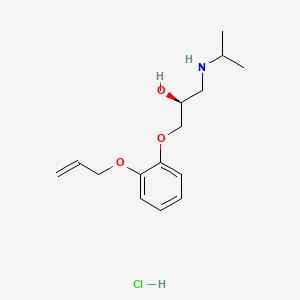
N-Methyl-N-(phenylethynyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(phenylethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a phenylethynyl group attached to the nitrogen atom of an aniline molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(phenylethynyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60°C) using sodium hydroxide as a base .
Another method involves the direct synthesis from nitrobenzene and methanol through a sequential coupling process. This process includes the hydrogenation of nitrobenzene to produce aniline, followed by N-methylation of aniline over a pretreated Raney-Nickel catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium, platinum, and rhodium, supported on various materials, is common in industrial settings. These catalysts facilitate the N-alkylation reactions required to produce the desired compound efficiently .
化学反応の分析
Types of Reactions
N-Methyl-N-(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas in the presence of a metal catalyst, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted aniline derivatives .
科学的研究の応用
N-Methyl-N-(phenylethynyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, agrochemicals, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, stabilizers, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-N-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Aniline: The parent compound with no additional substituents on the nitrogen atom.
Uniqueness
N-Methyl-N-(phenylethynyl)aniline is unique due to the presence of both a methyl group and a phenylethynyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives. The phenylethynyl group, in particular, enhances the compound’s ability to participate in various chemical reactions and interactions, making it valuable for specific applications in research and industry .
特性
CAS番号 |
32907-84-9 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
N-methyl-N-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C15H13N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,1H3 |
InChIキー |
SWSDNOFMJORZFY-UHFFFAOYSA-N |
正規SMILES |
CN(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


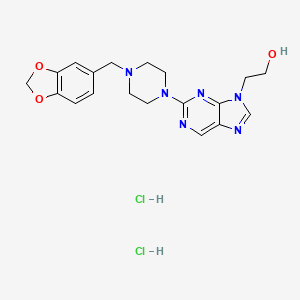
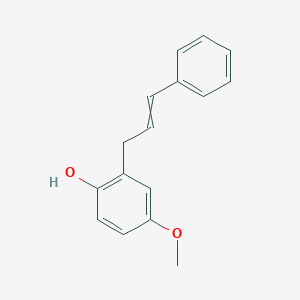
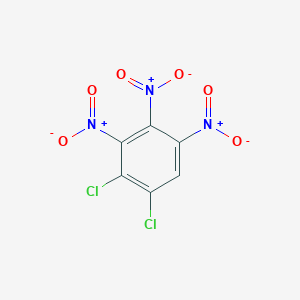
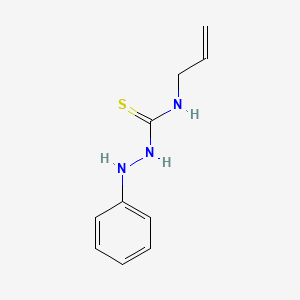
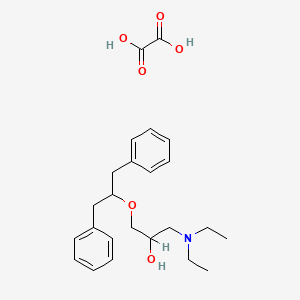
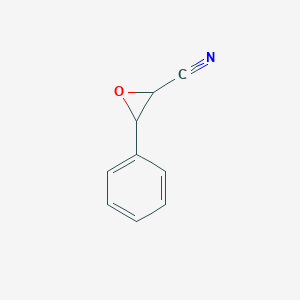
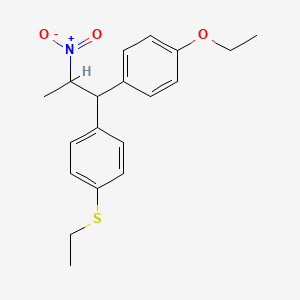
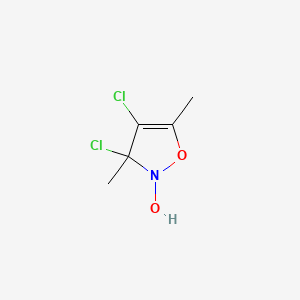

![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

